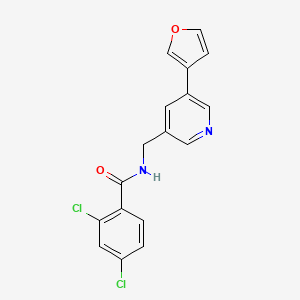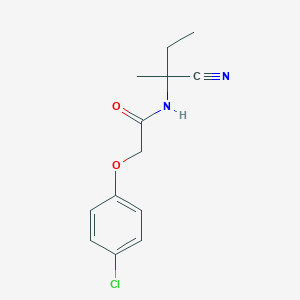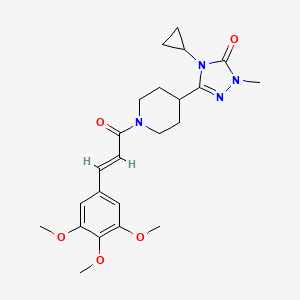
(E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H30N4O5 and its molecular weight is 442.516. The purity is usually 95%.
BenchChem offers high-quality (E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The research on photo-cross-linkable polymers, including a detailed investigation on corrosion inhibition of mild steel in hydrochloric acid medium, highlights a potential application area for similar complex molecules. These polymers, synthesized through click-chemistry, exhibit significant efficiency in preventing corrosion, acting as mixed-type inhibitors. Their physicochemical adsorption onto surfaces suggests that compounds with structural similarities may have applications in materials science, particularly in corrosion protection technologies (Baskar et al., 2014).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial properties of novel compounds, including those with 1,2,4-triazole derivatives. These compounds have shown varying degrees of effectiveness against bacterial and fungal pathogens, suggesting that similar molecular frameworks could be explored for developing new antimicrobial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance and the need for novel antimicrobials (Saraei et al., 2016).
Antioxidant and Antitumor Activities
The evaluation of novel compounds for their antioxidant and antitumor activities is a significant area of research that explores the therapeutic potential of complex molecules. Such studies are foundational for the development of new cancer treatments and for understanding the mechanisms through which these compounds can mitigate oxidative stress in biological systems. The research into nitrogen heterocycles and their potential applications in treating cancer or managing oxidative stress underscores the importance of this molecular class in medicinal chemistry and pharmacology (El-Moneim et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis and structural characterization of novel compounds, including those with potential pharmacological activities, remain a fundamental aspect of chemical research. These studies provide insights into the chemical properties and reactivity of complex molecules, paving the way for their application in various fields, such as drug development, materials science, and biochemical research. The exploration of new synthetic pathways and the characterization of resultant compounds contribute to the expansion of chemical knowledge and the discovery of new applications for complex molecules (Khan et al., 2013).
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-25-23(29)27(17-6-7-17)22(24-25)16-9-11-26(12-10-16)20(28)8-5-15-13-18(30-2)21(32-4)19(14-15)31-3/h5,8,13-14,16-17H,6-7,9-12H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUVKFLQSVKLAL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-cyclopropyl-1-methyl-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)

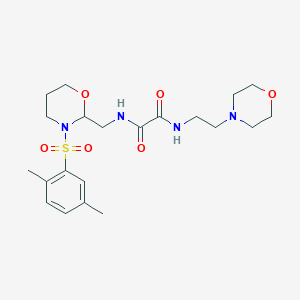

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)

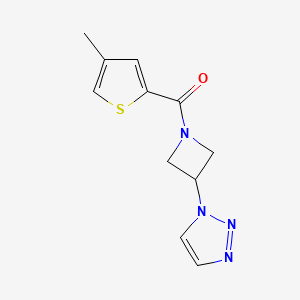
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
